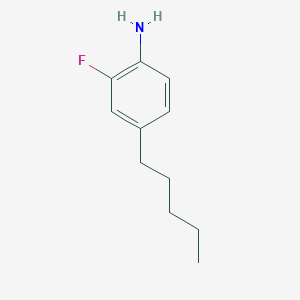![molecular formula C14H10F3NO3 B8150799 2-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150799.png)
2-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild and functional group tolerant conditions . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
These reagents have been developed to make CF3O-containing compounds more accessible and are used in combination with transition-metal catalyzed cross-coupling reactions .
化学反応の分析
Types of Reactions
2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
科学的研究の応用
2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential use in drug development due to its unique pharmacological properties.
Agrochemicals: It is used in the development of new agrochemical products that benefit from the properties of the trifluoromethoxy group.
Material Sciences: The compound is explored for its applications in the development of new materials with enhanced properties.
作用機序
The mechanism of action of 2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s activity by affecting its binding affinity and selectivity towards target proteins . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- 2-(Fluoromethoxy)-4’-(S-methanesulfonimidoyl)-[1,1’-biphenyl]
- 2-Hydroxy-4’-(methoxy)-[1,1’-biphenyl]-4-carboxamide
Uniqueness
2-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
特性
IUPAC Name |
3-hydroxy-4-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)21-10-4-1-8(2-5-10)11-6-3-9(13(18)20)7-12(11)19/h1-7,19H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTUFTIPDBIBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)N)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Hydroxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150760.png)
![2-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150768.png)
![2-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150770.png)
![2-Hydroxy-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150780.png)
![4'-Fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150789.png)
![2-Hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8150794.png)



